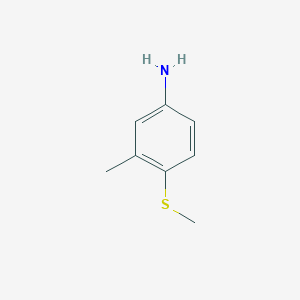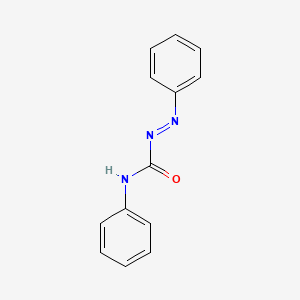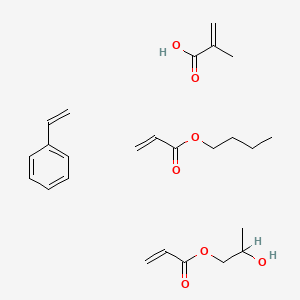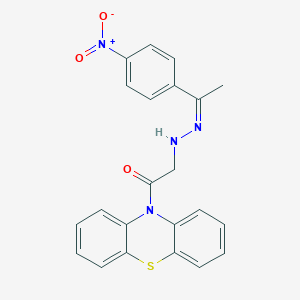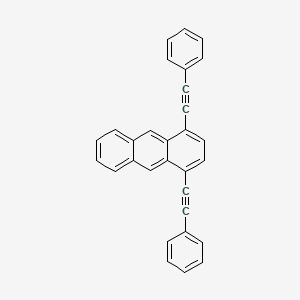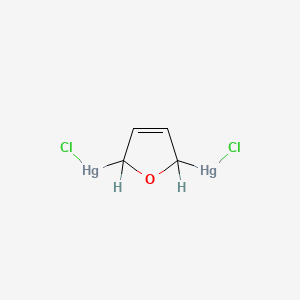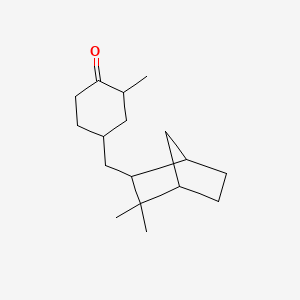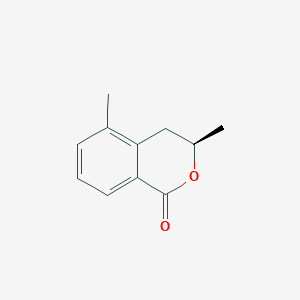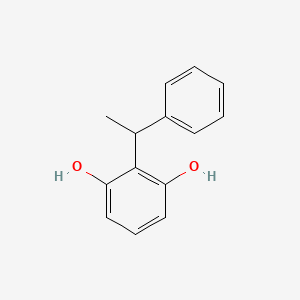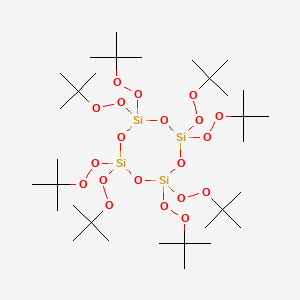
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is an organic compound that belongs to the class of imines It features a carbazole moiety linked to a chlorophenyl group through a methanimine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine typically involves the condensation of 9H-carbazole-3-carbaldehyde with 3-chloroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-chlorophenyl)methanimine: Similar structure with the chlorine atom in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine: Similar structure with the chlorine atom in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-bromophenyl)methanimine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.
Propriétés
Numéro CAS |
72149-09-8 |
|---|---|
Formule moléculaire |
C19H13ClN2 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
N-(9H-carbazol-3-yl)-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-5-3-4-13(10-14)12-21-15-8-9-19-17(11-15)16-6-1-2-7-18(16)22-19/h1-12,22H |
Clé InChI |
UCSVXKSERAZGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
